molecular formula C12H22N2O5 B012204 Boc-Ala-Ala-OMe CAS No. 19794-10-6

Boc-Ala-Ala-OMe

Cat. No.: B012204
CAS No.: 19794-10-6
M. Wt: 274.31 g/mol
InChI Key: KRWPOGQDZNCNLK-YUMQZZPRSA-N
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Description

Boc-Ala-Ala-OMe, also known as N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine methyl ester, is a dipeptide derivative. It is composed of two alanine residues, with the N-terminal alanine protected by a tert-butoxycarbonyl (Boc) group and the C-terminal alanine esterified with a methyl group. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides.

Scientific Research Applications

Boc-Ala-Ala-OMe has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.

    Drug Development: It serves as a model compound for studying peptide-based drug delivery systems.

    Biological Studies: It is used in studies of enzyme-substrate interactions and protein folding.

    Material Science: It is employed in the development of peptide-based nanomaterials and biomaterials.

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for handling precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala-Ala-OMe typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Coupling Reaction: The Boc-protected alanine is then coupled with another alanine molecule using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in the presence of a base.

    Esterification: The carboxyl group of the resulting dipeptide is esterified with methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin.

Chemical Reactions Analysis

Types of Reactions

Boc-Ala-Ala-OMe can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amine.

    Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

    Coupling Reactions: The free amine and carboxyl groups can participate in further peptide bond formation.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).

Major Products

    Deprotection: this compound → H-Ala-Ala-OMe

    Hydrolysis: this compound → Boc-Ala-Ala-OH

    Coupling: this compound + H-Ala-OMe → Boc-Ala-Ala-Ala-OMe

Comparison with Similar Compounds

Similar Compounds

    Boc-Ala-OMe: N-(tert-Butoxycarbonyl)-L-alanine methyl ester

    Boc-Ala-Ala-OH: N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine

    Boc-D-Ala-OMe: N-(tert-Butoxycarbonyl)-D-alanine methyl ester

Uniqueness

Boc-Ala-Ala-OMe is unique due to its specific sequence of two alanine residues and the presence of both Boc and methyl ester protecting groups. This combination allows for selective deprotection and further functionalization, making it a versatile building block in peptide synthesis.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPOGQDZNCNLK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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